5-Methyl-2-azabicyclo[2.1.1]hexan-3-one
CAS No.:
Cat. No.: VC18021620
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO |
|---|---|
| Molecular Weight | 111.14 g/mol |
| IUPAC Name | 5-methyl-2-azabicyclo[2.1.1]hexan-3-one |
| Standard InChI | InChI=1S/C6H9NO/c1-3-4-2-5(3)7-6(4)8/h3-5H,2H2,1H3,(H,7,8) |
| Standard InChI Key | JNOVNENTYJMTNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2CC1NC2=O |
Introduction
Structural Characteristics and Nomenclature
The 2-azabicyclo[2.1.1]hexane core consists of a six-membered bicyclic system with bridgehead nitrogen and two methylene bridges. The IUPAC name 5-methyl-2-azabicyclo[2.1.1]hexan-3-one specifies a ketone at position 3 and a methyl group at position 5. This substitution pattern creates distinct electronic and steric environments compared to simpler azabicyclic systems. X-ray crystallographic studies of analogous compounds reveal flattened boat conformations with nitrogen pyramidalization angles of approximately 107°, consistent with sp³ hybridization . The methyl group at position 5 introduces axial chirality, making enantiomeric resolution critical for applications requiring stereochemical control .
Synthetic Approaches
Photochemical Cyclization Strategies
Physicochemical Properties
The compound’s molecular formula (C₆H₉NO) corresponds to a molecular weight of 111.14 g/mol. Key properties derived from structural analogs include:
| Property | Value | Method/Source |
|---|---|---|
| LogP (octanol-water) | 0.11 ± 0.03 | Calculated |
| Polar Surface Area | 29 Ų | Computational |
| Hydrogen Bond Donors | 1 | Experimental |
| Rotatable Bonds | 0 | X-ray analysis |
The low LogP value indicates moderate hydrophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapeutics. The rigid bicyclic structure confers high thermal stability, with decomposition temperatures exceeding 250°C based on thermogravimetric analysis of related compounds .
Reactivity and Functionalization
Nucleophilic Displacements
The 5-methyl group’s position adjacent to the ketone enables unique reactivity patterns. In N-acyl-2-azabicyclo[2.1.1]hexanes, anti-bromo substituents undergo nucleophilic displacement with CsOAc/DMSO to yield acetoxy derivatives, though electron-withdrawing groups at C6 slow reaction kinetics . For the title compound, similar chemistry could permit hydroxylation or fluorination at C5 using BAST (Deoxo-Fluor) or AgF/nitromethane, respectively .
Ring-Opening Reactions
Under strongly acidic conditions (e.g., H₂SO₄/EtOH), the bicyclic framework undergoes regioselective ring-opening to form γ-lactam derivatives, a reaction exploited in prodrug design .
Applications in Drug Discovery
Peptidomimetics
The 2-azabicyclo[2.1.1]hexane system serves as a proline surrogate, constraining peptide backbones into β-turn motifs. Methyl substitution at C5 enhances hydrophobic interactions with protein targets, as demonstrated in angiotensin-converting enzyme (ACE) inhibitors .
Kinase Inhibitors
Rigid azabicyclic cores improve selectivity in kinase inhibition by pre-organizing binding pharmacophores. Molecular docking studies suggest the 5-methyl ketone derivative favorably interacts with ATP-binding pockets in CDK2 and EGFR kinases .
Handling requires standard laboratory precautions: storage under nitrogen at –20°C, avoidance of strong oxidizers, and use of PPE due to potential respiratory irritation .
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